molecular formula C10H11N3 B074369 3-Methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1131-18-6

3-Methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B074369
Key on ui cas rn: 1131-18-6
M. Wt: 173.21 g/mol
InChI Key: FMKMKBLHMONXJM-UHFFFAOYSA-N
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Patent
US05488055

Procedure details

A mixture of acrylonitrile (15.3 g, 0.289 mol) and ethanol (75 ml) was stirred in an ice-bath and then hydrazine hydrate (15 ml, 0.3 mol) was added dropwise and the mixture was warmed to room temperature and stirred for 2 hours. Benzaldehyde (30.6 ml, 0.3 mol) was then added and the reaction mixture was stirred at room temperature for about 2 days. The react ion mixture was concentrated in vacuo and the residue was added to a solution of sodium butoxide in butanol [prepared from sodium metal (6.9 g) and butanol (300 ml)]. The reaction mixture was refluxed overnight and then the solvent was concentrated in vacuo to afford 19.4 g of crude 5-amino-1-phenyl methylpyrazole.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].O.[NH2:6][NH2:7].C(=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH2:16](O)C>>[NH2:4][C:1]1[N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:6]=[C:3]([CH3:16])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
30.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred in an ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for about 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The react ion mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was added to a solution of sodium butoxide in butanol [prepared from sodium metal (6.9 g) and butanol (300 ml)]
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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